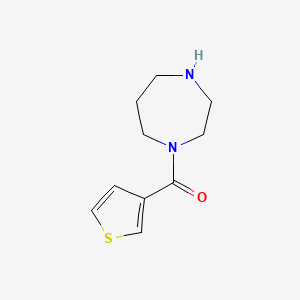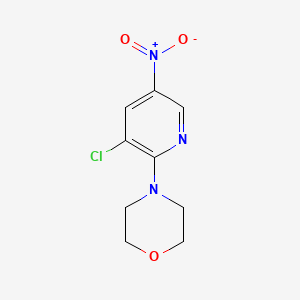
4-(3-Chloro-5-nitropyridin-2-yl)morpholine
Overview
Description
“4-(3-Chloro-5-nitropyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 892491-61-1 . It has a molecular weight of 243.65 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 243.65 . The InChI code for this compound is 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .Scientific Research Applications
Kinetics of Pyridine Ring Substitution
- Nucleophilic Substitution Reactions : The kinetics of reactions involving 2-chloro-5-nitropyridines with morpholine were studied, highlighting how different solvents and temperatures impact these reactions. These findings are significant for understanding the reaction mechanisms and optimizing conditions for chemical syntheses involving similar compounds (Hamed, 1997).
Molecular Structure and Stability
- Structural Analyses : Detailed structure analyses of derivatives of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine, like 3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol, were conducted. These analyses are crucial for determining the positional relationships of different substituents in the molecule, which is essential for understanding their chemical behavior and potential applications (Gzella, Wrzeciono, & Poppel, 2000).
Interaction with Other Molecules
- Complex Formation with Carbon Tetrachloride : A study on the complex formation of a related compound with carbon tetrachloride highlighted unique intermolecular interactions, providing insights into the potential applications of these complexes in various fields, such as materials science or pharmacology (Khrustalev et al., 1998).
Potential in Anticancer Research
- Synthesis of Biologically Active Compounds : Studies have shown the synthesis of compounds derived from this compound as intermediates in creating anticancer drugs. This emphasizes the compound's role in medicinal chemistry and drug development (Wang et al., 2016).
Crystallographic Analysis
- Crystal Structure Analysis : Crystallographic studies have been conducted on morpholinium derivatives related to this compound. Such analyses are crucial for understanding molecular geometry and interactions, which have implications in material science and molecular engineering (Ishida, Rahman, & Kashino, 2001).
Photoreactivity Studies
- Photoreaction with Morpholine : Research on the photoreaction of certain pyridine derivatives in the presence of morpholine provides valuable insights into their reactivity under light, which could be relevant in photodynamic therapy or the development of light-sensitive materials (Miyazawa, Takabatake, & Hasegawa, 1995).
Safety and Hazards
The safety information for “4-(3-Chloro-5-nitropyridin-2-yl)morpholine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-(3-chloro-5-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWLMRRIFTVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
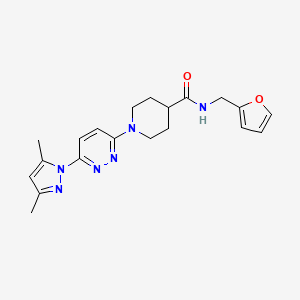
![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)

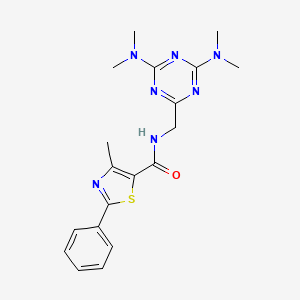
![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

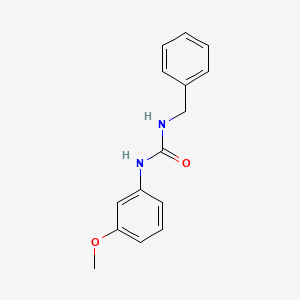

![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
